(2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone (2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16214426
InChI: InChI=1S/C14H11F3OS/c1-8-7-12(9(2)19-8)13(18)10-3-5-11(6-4-10)14(15,16)17/h3-7H,1-2H3
SMILES:
Molecular Formula: C14H11F3OS
Molecular Weight: 284.30 g/mol

(2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone

CAS No.:

Cat. No.: VC16214426

Molecular Formula: C14H11F3OS

Molecular Weight: 284.30 g/mol

* For research use only. Not for human or veterinary use.

(2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone -

Specification

Molecular Formula C14H11F3OS
Molecular Weight 284.30 g/mol
IUPAC Name (2,5-dimethylthiophen-3-yl)-[4-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C14H11F3OS/c1-8-7-12(9(2)19-8)13(18)10-3-5-11(6-4-10)14(15,16)17/h3-7H,1-2H3
Standard InChI Key HJOWMWWGCPHLRG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(S1)C)C(=O)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Characterization

(2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone is defined by the molecular formula C₁₄H₁₁F₃OS and a molecular weight of 284.34 g/mol. The compound’s IUPAC name reflects its bifunctional structure: a 2,5-dimethyl-substituted thiophene ring linked via a methanone group to a 4-(trifluoromethyl)phenyl group. Key identifiers include:

PropertyValue
CAS Registry Number108789-40-8
Molecular FormulaC₁₄H₁₁F₃OS
SynonymsSCHEMBL13210486, MFCD12741628
Molecular Weight284.34 g/mol

The thiophene ring’s electron-rich nature, enhanced by methyl substituents at the 2- and 5-positions, facilitates electrophilic aromatic substitution reactions. Conversely, the trifluoromethyl group on the phenyl ring introduces strong electron-withdrawing effects, polarizing the methanone carbonyl group and influencing reactivity .

Structural and Electronic Features

Thiophene Ring Contributions

The 2,5-dimethylthiophene moiety is a planar, aromatic heterocycle with sulfur as the heteroatom. Methyl groups at the 2- and 5-positions donate electron density via inductive effects, stabilizing the ring and directing electrophilic attacks to the 3- and 4-positions. This substitution pattern is critical for modulating the compound’s electronic properties, as evidenced by computational studies on analogous thiophene derivatives .

Trifluoromethylphenyl Group Effects

The 4-(trifluoromethyl)phenyl group introduces steric bulk and electronic polarization. The trifluoromethyl (-CF₃) group’s strong electron-withdrawing nature increases the electrophilicity of the adjacent methanone carbonyl, enhancing its susceptibility to nucleophilic addition reactions. This feature is leveraged in designing precursors for pharmaceuticals and agrochemicals, where controlled reactivity is paramount .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hydrophobic trifluoromethyl and methyl groups. It is sparingly soluble in polar solvents like water but exhibits good solubility in organic solvents such as dichloromethane and tetrahydrofuran. Stability under ambient conditions is attributed to the aromatic thiophene ring and the inertness of the -CF₃ group toward hydrolysis .

Applications in Specialty Materials

Organic Electronics

Thiophene derivatives are pivotal in organic semiconductors due to their conjugated π-systems. The methyl and trifluoromethyl substituents in this compound may enhance charge transport properties, making it a candidate for organic field-effect transistors (OFETs) or photovoltaic cells .

Pharmaceutical Intermediates

The trifluoromethyl group is a common pharmacophore in drug design, improving metabolic stability and binding affinity. While direct biological data for this compound are unavailable, structural analogs have shown activity as kinase inhibitors and antimicrobial agents .

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